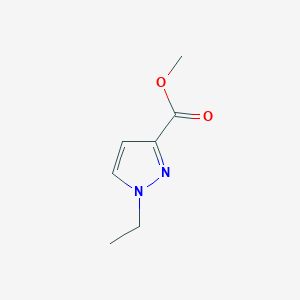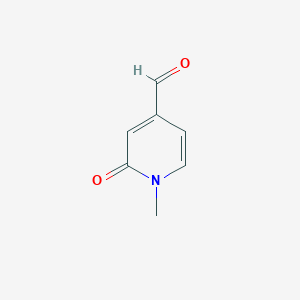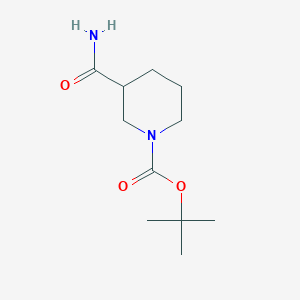
1-Boc-3-carbamoylpiperidine
Overview
Description
. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-carbamoylpiperidine can be synthesized through the reaction of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid with triethylamine in tetrahydrofuran . The reaction typically involves the following steps:
- Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in tetrahydrofuran.
- Add triethylamine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-carbamoylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl group.
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, leading to the formation of 3-carbamoylpiperidine.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid can be used to remove the Boc protecting group.
Nucleophilic Reagents: Various nucleophiles can react with the carbamoyl group under suitable conditions.
Major Products:
3-Carbamoylpiperidine: Formed upon removal of the Boc protecting group.
Substituted Piperidines: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
1-Boc-3-carbamoylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-carbamoylpiperidine primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the molecule during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the resulting 3-carbamoylpiperidine can interact with biological targets, such as enzymes or receptors, depending on the specific application.
Comparison with Similar Compounds
- 1-Boc-3-piperidinecarboxamide
- 1-Cbz-3-piperidinecarboxamide
- tert-Butyl 3-carbamoylpiperidinecarboxylate
Comparison: 1-Boc-3-carbamoylpiperidine is unique due to its specific combination of the Boc protecting group and the carbamoyl functional group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of stability and reactivity that is particularly useful in the synthesis of pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
tert-butyl 3-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUDGDIIFSTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562716 | |
| Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-49-7 | |
| Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

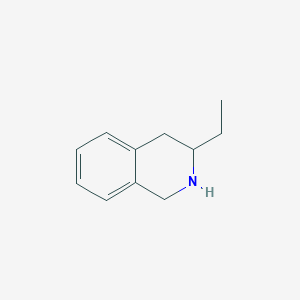
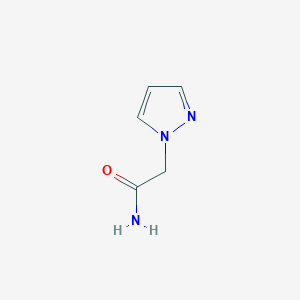



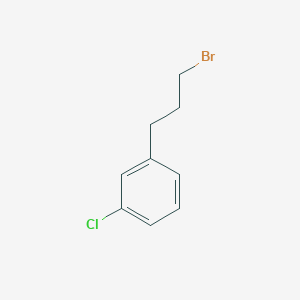

amine](/img/structure/B1283245.png)
